molecular formula C18H18F3N3O3 B5316275 2-[4-(2-furoyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide

2-[4-(2-furoyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B5316275
M. Wt: 381.3 g/mol
InChI Key: JZEOAHHMZPKSQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-furoyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide, also known as TFP or TFPAA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[4-(2-furoyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamideAA is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. In cancer research, 2-[4-(2-furoyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamideAA has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer. In neuroscience, 2-[4-(2-furoyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamideAA has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
2-[4-(2-furoyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamideAA has been shown to have a variety of biochemical and physiological effects in the body. In cancer research, 2-[4-(2-furoyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamideAA has been shown to induce apoptosis, or programmed cell death, in cancer cells. In neuroscience, 2-[4-(2-furoyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamideAA has been shown to increase the levels of acetylcholine in the brain, which is important for cognitive function. 2-[4-(2-furoyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamideAA has also been shown to have anti-inflammatory effects in the body, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

2-[4-(2-furoyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamideAA has several advantages for lab experiments, including its high potency and specificity for certain enzymes and receptors. However, 2-[4-(2-furoyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamideAA also has limitations, including its potential toxicity and the need for further study to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 2-[4-(2-furoyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamideAA. In cancer research, 2-[4-(2-furoyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamideAA could be further studied as a potential treatment for various types of cancer. In neuroscience, 2-[4-(2-furoyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamideAA could be studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 2-[4-(2-furoyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamideAA could be studied for its potential as a lead compound for the development of new drugs in various fields.

Synthesis Methods

The synthesis of 2-[4-(2-furoyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamideAA can be achieved through a multi-step process that involves the reaction of 2-(trifluoromethyl)benzylamine with furoyl chloride to form 2-(2-furoyl)benzylamine. The resulting compound is then reacted with piperazine to form 2-[4-(2-furoyl)-1-piperazinyl]benzylamine, which is then acetylated to form 2-[4-(2-furoyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamideAA.

Scientific Research Applications

2-[4-(2-furoyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamideAA has been studied for its potential therapeutic properties in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 2-[4-(2-furoyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamideAA has shown promising results as an inhibitor of tumor growth and proliferation. In neuroscience, 2-[4-(2-furoyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamideAA has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, 2-[4-(2-furoyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamideAA has been studied for its potential as a lead compound for the development of new drugs.

Properties

IUPAC Name

2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O3/c19-18(20,21)13-4-1-2-5-14(13)22-16(25)12-23-7-9-24(10-8-23)17(26)15-6-3-11-27-15/h1-6,11H,7-10,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEOAHHMZPKSQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC=C2C(F)(F)F)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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